N-(3,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide
Description
Properties
Molecular Formula |
C19H18N2O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C19H18N2O3/c1-23-17-11-15(12-18(13-17)24-2)20-19(22)14-5-7-16(8-6-14)21-9-3-4-10-21/h3-13H,1-2H3,(H,20,22) |
InChI Key |
SIPXAZCTFZBSIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Conventional Amide Coupling
The most straightforward approach involves reacting 3,5-dimethoxyaniline with 4-(1H-pyrrol-1-yl)benzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds in anhydrous dichloromethane or toluene at 0–25°C for 4–6 hours . After quenching with water, the product is extracted, purified via column chromatography (silica gel, hexane/ethyl acetate), and isolated in 65–75% yield .
Key Advantages :
-
Simplicity and minimal requirement for specialized equipment.
-
High functional group tolerance.
Limitations :
-
Moderate yields due to competing hydrolysis of the acyl chloride.
-
Requires stringent anhydrous conditions.
Reductive Aminocarbonylation
This nickel-catalyzed method enables direct coupling of aryl halides with nitroarenes under carbon monoxide pressure. For example, 4-bromo-N-(3,5-dimethoxyphenyl)benzamide can be reacted with pyrrole derivatives in the presence of Ni(glyme)Cl₂, Co₂(CO)₈, and trimethylsilyl chloride (TMSCl) in dimethylformamide (DMF) at 120°C . The reaction achieves up to 87% yield after 16 hours .
Reaction Conditions :
-
Catalyst: Ni(glyme)Cl₂ (10 mol%), Co₂(CO)₈ (0.8 equiv.).
-
Reductant: Manganese powder (5 equiv.).
-
Additive: TMSCl (10 mol%).
Applications :
-
Suitable for substrates sensitive to traditional coupling reagents.
-
Avoids pre-functionalization of the amine component.
Suzuki Coupling for Pyrrole Moiety Installation
The pyrrole ring can be introduced via Suzuki-Miyaura cross-coupling. A brominated benzamide intermediate (e.g., 4-bromo-N-(3,5-dimethoxyphenyl)benzamide) is reacted with 1H-pyrrol-1-ylboronic acid under microwave irradiation (210°C, 200 W, 40 min) using CuI and cesium carbonate . The SEM (2-(trimethylsilyl)ethoxymethyl)-protected intermediate is subsequently deprotected with tetrabutylammonium fluoride (TBAF), yielding the final product in 70–80% .
Optimization Insights :
-
Microwave conditions reduce reaction time from 24 hours to 40 minutes.
-
SEM protection prevents undesired side reactions at the pyrrole nitrogen.
Mixed Anhydride Method
Carboxylic acid activation using ethyl chloroformate facilitates amide bond formation. 4-(1H-Pyrrol-1-yl)benzoic acid is converted to its mixed anhydride with ethyl chloroformate in tetrahydrofuran (THF) at -15°C. Subsequent reaction with 3,5-dimethoxyaniline in the presence of N-methylmorpholine affords the product in 60–70% yield .
Industrial Relevance :
-
Scalable to kilogram quantities with minimal by-products.
-
Avoids moisture-sensitive reagents like acyl chlorides.
Industrial-Scale Synthesis
Batch and continuous flow systems are employed for large-scale production. In continuous flow, the reaction between 3,5-dimethoxyaniline and 4-(1H-pyrrol-1-yl)benzoyl chloride is conducted in a microreactor at 50°C with a residence time of 10 minutes, achieving 85% yield . Batch processes use mechanically stirred reactors with in-line purification via crystallization .
Comparative Analysis :
| Method | Yield (%) | Reaction Time | Scalability | Key Reagents |
|---|---|---|---|---|
| Conventional Coupling | 65–75 | 4–6 h | Moderate | Triethylamine, DCM |
| Reductive Aminocarbonylation | 87 | 16 h | High | Ni/Co catalysts, CO gas |
| Suzuki Coupling | 70–80 | 40 min | Moderate | CuI, Cs₂CO₃, Microwave |
| Mixed Anhydride | 60–70 | 2 h | High | Ethyl chloroformate, THF |
| Continuous Flow | 85 | 10 min | Industrial | Microreactor, Toluene |
Critical Evaluation of Methodologies
-
Catalytic Systems : Nickel and cobalt catalysts in reductive aminocarbonylation offer atom economy but require handling of toxic CO gas . Copper-mediated Suzuki coupling is faster but generates stoichiometric metal waste .
-
Protection Strategies : SEM groups enhance regioselectivity in Suzuki coupling but add synthetic steps .
-
Industrial Adaptation : Continuous flow systems outperform batch reactors in efficiency and safety, particularly for exothermic reactions .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
N-(3,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide is primarily investigated for its potential as a lead compound in drug development targeting various diseases, particularly inflammatory conditions and cancer. Its ability to inhibit specific enzymes and receptors involved in these diseases makes it a valuable candidate for further research.
Research indicates that this compound exhibits significant biological activity, including:
- Enzyme Inhibition : It has been studied for its potential to inhibit c-Jun N-terminal kinase pathways, which are implicated in inflammation and cancer progression.
- Anti-inflammatory Properties : The compound shows promise in modulating inflammatory responses, potentially offering therapeutic benefits for conditions characterized by excessive inflammation.
- Anticancer Activity : Similar compounds have demonstrated efficacy against various cancer cell lines, suggesting that this compound may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer effects of structurally similar compounds, this compound was found to exhibit dose-dependent inhibition of cell proliferation in breast cancer cell lines (MCF7), with IC50 values indicating potent activity. The structure-activity relationship (SAR) studies highlighted that modifications to the chemical structure could enhance its efficacy against specific cancer targets.
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory properties of this compound. It was shown to reduce the production of pro-inflammatory cytokines in vitro and demonstrated effectiveness in animal models of inflammation. This suggests that the compound could be developed into a therapeutic agent for treating inflammatory diseases.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1H-indol-6-yl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide | Indole moiety instead of dimethoxyphenyl | Potential JNK inhibitor |
| N-(4-(1H-pyrrol-1-yl)phenyl)benzamide | Pyrrole attached to phenyl | Exhibits anti-inflammatory properties |
| 3-(2-fluorophenyl)-N-(pyridin-3-yl)benzamide | Fluorinated phenyl group | Anticancer activity reported |
This table illustrates how this compound compares with other compounds sharing similar structural motifs. The unique combination of the dimethoxyphenyl group and pyrrole ring enhances its pharmacological profile compared to other derivatives.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
(E)-N-(3,5-dimethoxyphenyl)-N-(5-oxopent-3-en-1-yl)benzamide ()
- Structure : Shares the 3,5-dimethoxyphenyl-benzamide backbone but replaces the pyrrole substituent with a 5-oxopentenyl group.
- Synthesis : Synthesized via Grubbs second-generation catalyst-mediated cross-metathesis, yielding 63% as a brown oil .
- Key Differences : The oxopentenyl group introduces a ketone functionality, which may enhance reactivity in subsequent cyclization or conjugation reactions compared to the pyrrole group in the target compound.
Patent Derivatives ()
- Example: N-(3-cyano-4-(pyrimidin-2-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide
- Structure: Contains a pyrrole-like heterocycle (quinoline) and a benzamide-like acetamide group but with additional substituents (cyano, tetrahydrofuran-oxy).
Functional Group Impact on Physicochemical Properties
Structural and Electronic Comparisons
- Pyrrole vs.
- Dimethoxyphenyl vs. In contrast, cyano groups in patent derivatives () increase electron-withdrawing effects, altering redox properties .
Research Implications and Limitations
- Data Gaps : Direct experimental data (e.g., solubility, bioactivity) for the target compound are absent in the evidence. Comparisons rely on structural extrapolation.
- Opportunities : The synthetic strategies from could be applied to modify the target compound’s pyrrole group or optimize yields. Patent compounds () suggest that increasing molecular complexity may enhance target specificity .
Biological Activity
N-(3,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a benzamide core substituted with a pyrrole ring and a dimethoxyphenyl group. The presence of these functional groups is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, the antiproliferative effects were assessed in various cancer cell lines, with particular attention to its mechanism involving autophagy modulation.
The compound was shown to affect the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which plays a crucial role in cell growth and metabolism. By inhibiting mTORC1, the compound promotes autophagy, leading to increased cellular stress and apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its efficacy. Studies suggest that modifications to the dimethoxyphenyl and pyrrole moieties can significantly influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Enhanced binding affinity to target proteins |
| Variation in pyrrole substitution | Altered pharmacokinetics and bioavailability |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
- Study on MIA PaCa-2 Cells : This study demonstrated that the compound exhibited submicromolar antiproliferative activity against pancreatic cancer cells. The results indicated that it could disrupt autophagic flux and increase LC3-II levels under starvation conditions, suggesting a novel mechanism of action .
- In Vivo Efficacy : In animal models, administration of the compound led to significant tumor reduction compared to control groups. The compound's ability to penetrate tissues and exert systemic effects was confirmed through pharmacokinetic studies.
Research Findings
Recent research findings indicate that this compound not only inhibits cancer cell proliferation but also shows promise in targeting specific pathways involved in tumor progression. This dual action makes it a candidate for further development as an anticancer therapeutic.
Q & A
Q. What synthetic methodologies are effective for preparing N-(3,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide?
A two-step approach is recommended: (1) Activate 4-(1H-pyrrol-1-yl)benzoic acid using coupling agents like HATU or EDC/HOBt in anhydrous DMF. (2) React the activated intermediate with 3,5-dimethoxyaniline under nitrogen. Purify via silica gel chromatography (ethyl acetate/hexane gradient). Structural confirmation requires ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers validate the structural integrity of this compound?
Use ¹H NMR to confirm methoxy protons (δ 3.7–3.8 ppm) and pyrrole protons (δ 6.2–6.4 ppm). X-ray crystallography (monoclinic P2₁/c, a = 8.039 Å, b = 20.003 Å) provides definitive proof of the benzamide backbone and substituent geometry . ESI-MS ([M+H]⁺ expected m/z ~377.2) further corroborates molecular weight .
Q. What solubility characteristics should be considered for in vitro assays?
The compound is likely insoluble in water (<1 mg/mL) and ethanol but soluble in DMSO (≥20 mg/mL). Pre-dissolve in DMSO for stock solutions (e.g., 10 mM), then dilute in assay media to keep final DMSO <0.1% to avoid cytotoxicity .
Advanced Research Questions
Q. How can synthetic yield be improved during the coupling reaction?
Low yields often arise from steric hindrance at the benzamide linkage. Mitigate this by:
Q. What strategies address discrepancies in biological activity data across studies?
Inconsistent results may stem from variations in compound purity, solvent residues, or assay conditions.
- Validate purity via HPLC (>95%) and quantify residual solvents (e.g., DMF) using GC-MS.
- Standardize kinase inhibition assays (e.g., FGFR1-4 profiling at 1 µM ATP concentration) to ensure reproducibility .
Q. How to design an in vivo study to evaluate antitumor efficacy?
Q. What computational tools predict target interactions for this compound?
Molecular docking (e.g., AutoDock Vina) against FGFR1 (PDB: 3RHX) can model binding affinities. Focus on the benzamide core and pyrrole group for hydrogen bonding with Lys514 and Asp641. Validate predictions with surface plasmon resonance (SPR) binding assays .
Data Analysis & Contradictions
Q. How to resolve conflicting solubility reports in polar solvents?
Polymorphism or hygroscopicity may alter solubility. Characterize solid-state forms via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). For reproducible data, use freshly recrystallized material (e.g., from ethanol/water) .
Q. Why do kinase inhibition profiles vary between enzymatic and cellular assays?
Cellular assays account for membrane permeability and off-target effects. Compare IC₅₀ values in both systems. If cellular activity is weaker, modify the compound’s logP (e.g., via methylene linkers) to enhance permeability .
Biological Mechanism & Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
